molecular formula C14H13IO4 B14172391 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-97-2

2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane

Cat. No.: B14172391
CAS No.: 923594-97-2
M. Wt: 372.15 g/mol
InChI Key: LXDVVSGUPQUOCB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that features a furan ring, an iodophenoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Iodophenoxy Group: This step involves the reaction of a phenol derivative with iodine in the presence of a suitable oxidizing agent.

    Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
  • 2-(Furan-2-yl)-2-[(2-chlorophenoxy)methyl]-1,3-dioxolane
  • 2-(Furan-2-yl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane

Uniqueness

2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom can also affect the compound’s physical properties, such as its melting point and solubility.

Properties

CAS No.

923594-97-2

Molecular Formula

C14H13IO4

Molecular Weight

372.15 g/mol

IUPAC Name

2-(furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C14H13IO4/c15-11-4-1-2-5-12(11)17-10-14(18-8-9-19-14)13-6-3-7-16-13/h1-7H,8-10H2

InChI Key

LXDVVSGUPQUOCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CO3

Origin of Product

United States

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